

# Long-Term Safety of Ecnoglutide in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Ecnoglutide**, a novel long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated promising efficacy in glycemic control and weight reduction in preclinical and early-phase clinical studies.[1][2][3] As with any new therapeutic agent, a thorough evaluation of its long-term safety profile in animal models is crucial before widespread clinical use. This guide provides a comparative overview of the available long-term safety data for **Ecnoglutide** and two other established long-acting GLP-1 receptor agonists, Semaglutide and Liraglutide, based on publicly available information from regulatory agencies and scientific publications.

# Comparative Overview of Long-Term Safety Findings

The long-term safety of GLP-1 receptor agonists has been extensively studied in various animal models, with a particular focus on carcinogenicity, chronic toxicity, and reproductive toxicity. While detailed long-term safety data for **Ecnoglutide** from pivotal non-clinical studies are not yet fully available in the public domain, preliminary results from preclinical and Phase 1, 2, and 3 clinical trials suggest it is "generally safe and well tolerated".[1][3][4][5][6][7] In contrast, comprehensive data sets for Semaglutide and Liraglutide are accessible through regulatory submission documents.

## **Chronic Toxicity**



Long-duration chronic toxicity studies are essential to identify potential target organ toxicity and to establish a no-observed-adverse-effect level (NOAEL).

| Parameter                                | Ecnoglutide                                                                                                          | Semaglutide                                                                                                                                                                                                      | Liraglutide                                                                                                                                                                                                        |
|------------------------------------------|----------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Species & Duration                       | Data not publicly available. Preclinical studies in db/db mice and DIO rats have been conducted.[2][3]               | Mice (13 weeks), Rats<br>(6 months), Monkeys<br>(12 months)[8]                                                                                                                                                   | Rats (6 months),<br>Monkeys (12 months)<br>[9]                                                                                                                                                                     |
| Key Findings                             | Reported to be "generally safe and well tolerated" in preclinical and early clinical studies.[1][3] [4]              | Generally well- tolerated. Primary findings at high exposures (17-27x clinical AUC) included focal C-cell hyperplasia in the thyroid (mice), liver necrosis, and myocardial vacuolation and degeneration.[8][10] | Well-tolerated with NOAELs at plasma exposures approximately 8- and 70-fold higher than in humans for rats and monkeys, respectively.  Decreased body weight gain and food consumption were observed initially.[9] |
| Adverse Events<br>(Preclinical/Clinical) | Decreased appetite, nausea, headache, diarrhea, vomiting (mostly mild to moderate and during dose-escalation).[2][3] | Reduced food consumption and body weight gain.[10]                                                                                                                                                               | Decreased body<br>weight gain and food<br>consumption.[9]                                                                                                                                                          |

## Carcinogenicity

Two-year carcinogenicity studies in rodents are a standard component of preclinical safety assessment for chronically administered drugs. A notable class effect for GLP-1 receptor agonists is the induction of thyroid C-cell tumors in rodents.



| Parameter             | Ecnoglutide                     | Semaglutide                                                                                                                                 | Liraglutide                                                                                                           |
|-----------------------|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Species & Duration    | Data not publicly available.    | Mice (2 years), Rats (2 years)[10]                                                                                                          | Mice (2 years), Rats<br>(2 years)                                                                                     |
| Thyroid C-Cell Tumors | Data not publicly<br>available. | Increased incidence of<br>thyroid C-cell<br>adenomas and<br>carcinomas in both<br>mice and rats at<br>clinically relevant<br>exposures.[10] | Increased incidence of thyroid C-cell adenomas and carcinomas in both mice and rats at clinically relevant exposures. |
| Other Tumors          | Data not publicly available.    | No other treatment-<br>related tumors<br>observed.[8]                                                                                       | Fibrosarcomas in the skin of male mice at high doses.                                                                 |
| Genotoxicity          | Not specified.                  | No evidence of genotoxic potential in a standard battery of tests.[10]                                                                      | Not mutagenic or clastogenic.                                                                                         |

## **Experimental Protocols**

Detailed experimental protocols for the long-term safety studies of **Ecnoglutide** are not publicly available. However, the study designs for Semaglutide and Liraglutide, as described in regulatory documents, provide a representative framework for such investigations.

## **Chronic Toxicity Study (Representative Protocol)**

- Objective: To assess the potential toxicity of the test article when administered repeatedly over a prolonged period.
- Species: Rat (e.g., Sprague-Dawley) and a non-rodent species (e.g., Cynomolgus monkey).
- Duration: 6 months for rats, 12 months for monkeys.
- Dose Groups: Typically a control group (vehicle), and at least three dose levels of the test article (low, mid, and high).



- Route of Administration: Subcutaneous injection, mimicking the clinical route.
- Parameters Monitored:
  - Clinical observations (daily)
  - Body weight and food consumption (weekly)
  - Ophthalmology (pre-study and at termination)
  - Electrocardiography (ECG) (for non-rodent species)
  - Clinical pathology (hematology, clinical chemistry, urinalysis) at multiple time points
  - Gross pathology at necropsy
  - Organ weights
  - Histopathology of a comprehensive list of tissues

## 2-Year Carcinogenicity Study (Representative Protocol)

- Objective: To evaluate the carcinogenic potential of the test article after lifetime exposure in rodents.
- Species: Mouse (e.g., CD-1) and Rat (e.g., Sprague-Dawley).
- Duration: 2 years.
- Dose Groups: Control group (vehicle) and at least three dose levels, with the high dose intended to be the maximum tolerated dose (MTD).
- Route of Administration: Subcutaneous injection.
- Parameters Monitored:
  - Clinical observations and palpation for masses (daily/weekly)



- Body weight and food consumption (weekly for the first few months, then bi-weekly or monthly)
- Clinical pathology (at terminal sacrifice)
- Comprehensive gross necropsy
- Histopathology of all tissues from control and high-dose groups, and all gross lesions and target tissues from all groups.

# **Visualizing the Mechanisms and Processes**

To better understand the biological context and the experimental approach to long-term safety assessment, the following diagrams illustrate the GLP-1 receptor signaling pathway and a typical workflow for a 2-year carcinogenicity study.



Click to download full resolution via product page

**Figure 1.** Simplified GLP-1 Receptor Signaling Pathway in Pancreatic  $\beta$ -cells.





Click to download full resolution via product page

Figure 2. Experimental Workflow for a 2-Year Rodent Carcinogenicity Study.



### Conclusion

The long-term safety assessment of **Ecnoglutide** in animal models is ongoing, with currently available data from early-phase studies indicating a favorable safety profile. For a comprehensive understanding of its long-term safety, the results of pivotal chronic toxicology and carcinogenicity studies will be critical. The established safety profiles of Semaglutide and Liraglutide, particularly the findings of rodent-specific thyroid C-cell tumors, provide an important context for the evaluation of new molecules in this class. As more data on **Ecnoglutide** becomes publicly available, a more direct and detailed comparison will be possible, further informing its potential clinical positioning and risk-benefit assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sciwind Biosciences Announces Publication of Discovery, Preclinical, and Phase 1 Clinical Trial Results of Ecnoglutide (XW003) in Molecular Metabolism [prnewswire.com]
- 2. Discovery of ecnoglutide A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of ecnoglutide A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciwind Biosciences Announces Positive Results from Phase 1 Clinical Trial of XW004, an Oral Formulation of Long-acting GLP-1 Analog Ecnoglutide BioSpace [biospace.com]
- 5. Phase III diabetes data positive for Sciwind's GLP-1 ecnoglutide; obesity results expected soon | BioWorld [bioworld.com]
- 6. Sciwind Biosciences Reports Positive Early Results for Long-Acting GLP-1 Analog Ecnoglutide (XW003) in Phase 3 Trial with Chinese Type 2 Diabetes Patients [synapse.patsnap.com]
- 7. What clinical trials have been conducted for Ecnoglutide? [synapse.patsnap.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ema.europa.eu [ema.europa.eu]



- 10. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Long-Term Safety of Ecnoglutide in Animal Models: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12661408#validating-the-long-term-safety-of-ecnoglutide-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com